
Methoxy-hepta(ethyleneglycol)-disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxy-hepta(ethyleneglycol)-disulfide (MEGDS) is a disulfide bond-containing small molecule with a molecular weight of 252.3 Da. It is a member of the class of compounds known as heptaethylene glycol disulfides (HEGDs). MEGDS is a derivative of the natural amino acid cysteine, and is widely used in scientific research as a tool to study protein-protein interactions and other biophysical processes.
作用机制
Methoxy-hepta(ethyleneglycol)-disulfide works by forming a disulfide bond between two cysteine residues in a protein. This disulfide bond is stable and can be used to modify the structure and function of the protein. Additionally, this compound can be used to create a disulfide bridge between two proteins, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can be used to modulate the activity of enzymes, alter the function of receptors, and affect the activity of transcription factors. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
Methoxy-hepta(ethyleneglycol)-disulfide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solution, and has a wide range of applications. However, there are some limitations to its use in laboratory experiments. For example, this compound is not very soluble in organic solvents, which can limit its use in certain assays. Additionally, the disulfide bond formed by this compound can be easily cleaved by reducing agents, which can lead to unpredictable results.
未来方向
There are a number of potential future directions for the use of Methoxy-hepta(ethyleneglycol)-disulfide in scientific research. These include the use of this compound as a tool to study protein-protein interactions, the development of new methods for synthesizing this compound, and the use of this compound to study the effects of small molecules on cell signaling pathways. Additionally, there is potential for the use of this compound in drug discovery and development, as well as in the development of new therapeutic agents. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.
合成方法
Methoxy-hepta(ethyleneglycol)-disulfide can be synthesized from cysteine by a two-step chemical reaction. In the first step, cysteine is reacted with hydroxylamine hydrochloride to form a thiohydroxylamine derivative. The second step involves the reaction of the thiohydroxylamine derivative with ethylene glycol to form this compound. The reaction is carried out in aqueous solution at room temperature, and the resulting product is purified by recrystallization.
科学研究应用
Methoxy-hepta(ethyleneglycol)-disulfide is widely used in scientific research as a tool to study protein-protein interactions and other biophysical processes. It has been used to study the structure and dynamics of proteins, as well as to characterize the mechanism of action of drugs, enzymes, and other biomolecules. Additionally, this compound has been used in a variety of cell-based assays to study the effects of small molecules on cell signaling pathways.
属性
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O14S2/c1-31-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-32-2/h3-30H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVSUOIDPRRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCSSCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O14S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

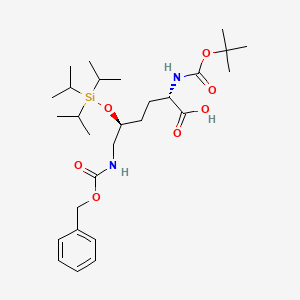
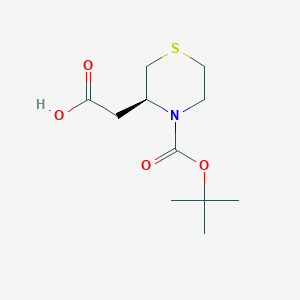

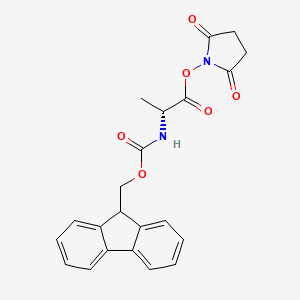

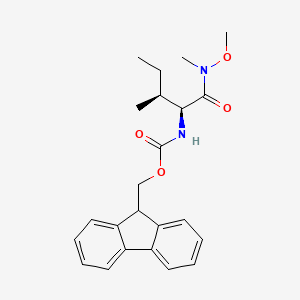


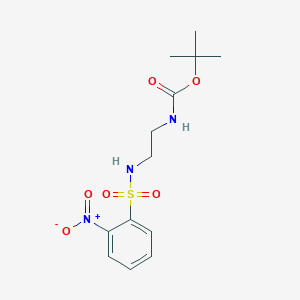
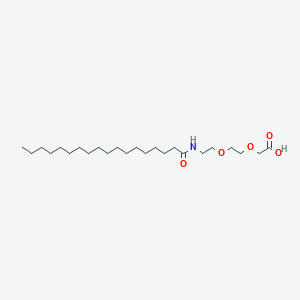

![HOOC-dPEG(4)-[PEG(12)-OMe]3](/img/structure/B6363016.png)

